Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO3 and its molecular weight is 306.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Photo-methylation and -methoxylation : Research on methyl 2-pyridinecarboxylate shows the potential of UV-irradiation in methanol for methylation and methoxylation, highlighting a method that could be applicable to similar compounds for selective functionalization (Sugiyama et al., 1981).
- Poly(ether imide ester)s Synthesis : A study demonstrates the synthesis of novel thermally stable polymers from pyridine-based ethers, which may suggest applications in material science for compounds with similar functional groups (Mehdipour‐Ataei & Amirshaghaghi, 2005).
- Efficient Syntheses of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate : This research provides a method for synthesizing pyrrole derivatives, which could be relevant for producing complex structures similar to the target compound (Dawadi & Lugtenburg, 2011).
Analytical and Environmental Applications
- Determination of Herbicides : A method for rapidly analyzing chlorophenoxy acid herbicides in water was developed, showcasing the potential for environmental monitoring of related compounds (Catalina et al., 2000).
- Degradation of Chlorinated Phenols : The microbial degradation of 4-chloro-2-methylphenol demonstrates the environmental fate and potential bioremediation strategies for similar chemical entities (Lechner et al., 1995).
Material Science and Catalysis
- Synthesis of Lipophilic Chelators : The production of lipophilic pyridinone derivatives for metal chelation could indicate applications in medicinal chemistry and material science for structurally related compounds (Liu et al., 1995).
properties
IUPAC Name |
methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3.ClH/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOKEBBTNBKWIR-ACMTZBLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-chloro-2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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